molecular formula C25H26N4S B7833839 4-(4-BENZYLPIPERIDIN-1-YL)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-BENZYLPIPERIDIN-1-YL)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833839
M. Wt: 414.6 g/mol
InChI Key: AUYZBUHJMHWOES-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERIDIN-1-YL)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)23-22(17-26)24(28-25(27-23)30-2)29-14-12-20(13-15-29)16-19-6-4-3-5-7-19/h3-11,20H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZBUHJMHWOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCC(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperidine and methylphenyl groups. Common reagents used in these reactions include various halides, amines, and thiols under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur, especially at the nitrile group.

    Substitution: Various substitution reactions can take place, such as nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may convert the nitrile group to an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like this are explored for their therapeutic potential. They may act as anti-inflammatory, antiviral, or anticancer agents, depending on their specific interactions with biological targets.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific interactions with molecular targets. Typically, such compounds may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperidin-1-yl)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Benzylpiperidin-1-yl)-6-(4-methylphenyl)-2-(ethylthio)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-(4-BENZYLPIPERIDIN-1-YL)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the benzylpiperidine and methylphenyl groups, along with the methylthio substituent, may confer unique properties compared to other similar compounds.

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